(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide
Description
The compound (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide is a heterocyclic molecule featuring a benzo[d]thiazol core substituted with a 3-ethyl group. The structure includes a thioacetamide bridge (-S-C(=O)-NH-) linking the benzo[d]thiazol ring to a 4-phenylpiperazine moiety via a 2-oxoethyl spacer.
Properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S2/c1-2-27-19-10-6-7-11-20(19)31-23(27)24-21(28)16-30-17-22(29)26-14-12-25(13-15-26)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUBNSNXAFDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide is a complex organic compound with potential biological activity attributed to its unique structural features, including a thiazole moiety, an acetamide group, and a piperazine derivative. This article reviews the existing literature on the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 454.61 g/mol. Its structure suggests multiple functional groups that may contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O2S2 |
| Molecular Weight | 454.61 g/mol |
| Purity | Typically 95% |
Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial effects. The thiazole ring is particularly noted for its role in medicinal chemistry, often associated with antimicrobial properties against various bacterial strains. Studies indicate that derivatives containing thiazole and isoxazole rings exhibit promising results against pathogens, suggesting that this compound may also possess similar therapeutic potential.
Anticancer Activity
Research has shown that compounds featuring thiazole and piperazine functionalities can inhibit cancer cell proliferation. For instance, molecular docking studies have been utilized to evaluate the binding affinity of similar compounds to cancer-related targets such as EGFR tyrosine kinase. These studies suggest that this compound may act as a lead compound in anticancer drug discovery programs due to its structural complexity and potential for selective targeting of cancer cells .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects can be inferred from studies on related thiazole derivatives. For example, certain isatin derivatives have been shown to exhibit significant anti-inflammatory and antinociceptive activities in animal models. These findings highlight the importance of the thiazole moiety in mediating inflammatory responses, suggesting that this compound may similarly modulate inflammatory pathways .
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
- Thiazole Derivatives : A study demonstrated that thiazole-containing compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.
- Piperazine Analogues : Research indicated that piperazine derivatives showed cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range.
- Isatin Derivatives : Investigations into isatin derivatives revealed their ability to reduce paw edema in carrageenan-induced models, indicating potential anti-inflammatory properties.
Research Findings
Recent studies have employed various methodologies to assess the biological activity of related compounds:
- Molecular Docking : This technique has been used to predict binding affinities of this compound with target proteins involved in disease pathways.
- In Vivo Models : Animal models have been utilized to evaluate anti-inflammatory effects, demonstrating significant reductions in edema and pain responses.
Scientific Research Applications
- Antimicrobial Properties : Compounds containing thiazole and isoxazole rings have been documented to exhibit significant antimicrobial activity against various bacterial strains. The presence of the thiazole ring in this compound suggests potential efficacy in combating infections caused by resistant bacteria.
- Anticancer Potential : Similar derivatives have shown promising results in inhibiting cancer cell proliferation. The structural characteristics of (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide may enhance its selectivity and potency against specific cancer types.
- Neuropharmacological Effects : The piperazine component indicates potential applications in neuropharmacology, particularly for disorders like depression or anxiety. Compounds with similar structures have been studied for their interactions with serotonin receptors, suggesting this compound may also exhibit psychotropic effects.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Studies : Research has shown that thiazole derivatives can inhibit growth in various bacterial strains, including resistant strains like MRSA. Such studies highlight the potential of this compound as a lead compound for developing new antibiotics.
- Cancer Research : Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound could be effective against specific types of cancer cells through mechanisms involving cell cycle arrest and programmed cell death.
- Neuropharmacological Applications : Studies on piperazine derivatives indicate their potential as anxiolytic agents, with some compounds showing efficacy in animal models for anxiety disorders. This opens avenues for further research on the neuropharmacological effects of this compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogs
The target compound’s uniqueness lies in its hybrid architecture, merging a benzothiazole scaffold with a phenylpiperazine unit. Below are structurally related compounds and their distinguishing characteristics:
Table 1: Comparative Analysis of Structural Analogs
Functional Group Impact on Properties
- Phenylpiperazine vs. Hydroxyphenyl : The phenylpiperazine group in the target compound likely enhances solubility in polar solvents and receptor-binding affinity compared to the hydroxyphenyl group in , which may improve blood-brain barrier penetration.
- Thioacetamide vs. Acetamide : The thioacetamide (-S-C(=O)-NH-) linkage in the target compound offers greater metabolic stability than the acetamide (-NH-C(=O)-) in compound 4.1 , though it may reduce solubility.
Research Findings and Implications
- Spectroscopic Characterization : NMR and IR data from analogs confirm the importance of carbonyl (1670–1649 cm⁻¹) and amine (3380–3100 cm⁻¹) stretches in verifying structural integrity.
- Biological Activity: While direct data on the target compound is lacking, benzothiazoles (e.g., ) are associated with analgesic and antimicrobial activity.
- Synthetic Challenges : Isolation of thioamide intermediates, as seen in , remains technically demanding due to their reactivity, necessitating precise control of reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
